3,4,5-Trimethoxybenzoylacetonitrile

Lipophilicity Drug Design Physicochemical Property

Researchers developing microtubule inhibitors face supply inconsistency for the critical 3,4,5-trimethoxy pharmacophore. 3,4,5-Trimethoxybenzoylacetonitrile is the validated precursor for 2-aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazoles, delivering IC50 values as low as 84 nM. • Enables high-affinity colchicine site binding; • Essential for SAR-driven microtubule inhibitor libraries; • Bulk availability with batch-to-batch consistency.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 50606-35-4
Cat. No. B1320067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethoxybenzoylacetonitrile
CAS50606-35-4
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)CC#N
InChIInChI=1S/C12H13NO4/c1-15-10-6-8(9(14)4-5-13)7-11(16-2)12(10)17-3/h6-7H,4H2,1-3H3
InChIKeyGFEMIDXDJDTTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethoxybenzoylacetonitrile Overview


3,4,5-Trimethoxybenzoylacetonitrile (CAS 50606-35-4, molecular formula C12H13NO4, MW 235.24 g/mol) is a nitrile-functionalized ketone within the benzoylacetonitrile class, characterized by a 3,4,5-trimethoxyphenyl moiety . This substitution pattern is a recognized pharmacophore in microtubule-targeting agents, and the compound serves as a critical intermediate for constructing bioactive heterocycles, notably 1,2,3-triazole-based tubulin polymerization inhibitors [1]. Its physical properties, including a boiling point of 397.1 °C, density of 1.159 g/cm³, and calculated LogP of 1.81, distinguish it from less-substituted analogs for synthetic planning .

3,4,5-Trimethoxybenzoylacetonitrile: Why Substitution Fails


Substituting 3,4,5-trimethoxybenzoylacetonitrile with other benzoylacetonitrile analogs is not straightforward due to significant differences in lipophilicity, hydrogen bonding capacity, and pharmacophore-driven biological activity. Simplistic replacement with 3,4- or 3,5-dimethoxybenzoylacetonitrile alters the electron density and steric profile of the aromatic ring, leading to a measurable increase in polarity (ΔLogP ≈ 0.68) and a loss of a critical hydrogen bond acceptor . Crucially, structure-activity relationship (SAR) studies on the derived tubulin inhibitors demonstrate that the 3,4,5-trimethoxy pattern is essential for high-affinity binding at the colchicine site; removal of a single methoxy group in the target triazoles leads to a substantial loss of antiproliferative activity, confirming that precursor choice directly dictates the potency of the final bioactive molecule [1].

3,4,5-Trimethoxybenzoylacetonitrile Differentiation Evidence


Lipophilicity Advantage vs. Dimethoxy Analog

The target compound exhibits significantly higher lipophilicity compared to the 3,4-dimethoxy analog, which may influence membrane permeability and organic solvent extraction efficiency during synthesis. The calculated LogP for 3,4,5-trimethoxybenzoylacetonitrile is 1.81, versus 1.13 for 3,4-dimethoxybenzoylacetonitrile .

Lipophilicity Drug Design Physicochemical Property

Hydrogen Bond Acceptor Capacity vs. Dimethoxy Analogs

The 3,4,5-trimethoxy substitution pattern provides a higher hydrogen bond acceptor count than its dimethoxy or monomethoxy counterparts, which is crucial for interactions with biological targets. The target compound possesses five hydrogen bond acceptors, whereas 3,4- and 3,5-dimethoxybenzoylacetonitrile each have four [1].

Hydrogen Bonding Medicinal Chemistry Receptor Binding

Boiling Point and Thermal Stability Differentiation

3,4,5-Trimethoxybenzoylacetonitrile demonstrates a higher boiling point compared to its 3,4-dimethoxy analog, indicating greater thermal stability and differing behavior under high-temperature procesing. The recorded boiling point is 397.1 °C at 760 mmHg, whereas 3,4-dimethoxybenzoylacetonitrile boils at 377.5 °C .

Thermal Property Purification Process Chemistry

Pharmacophore Advantage in Tubulin Inhibitors

The 3,4,5-trimethoxybenzoyl fragment is a validated pharmacophore for the colchicine binding site of tubulin. Utilizing this compound as a synthetic intermediate yields triazole derivatives with potent antiproliferative activity. The most potent derivative in a published series achieved IC50 values ranging from 0.084 to 0.221 µM against SGC-7901, A549, and HeLa cancer cell lines, activity that is critically dependent on the integrity of the 3,4,5-trimethoxy substitution pattern inherited from the starting material [1]. Earlier SMART (Substituted Methoxybenzoyl-Aryl-Thiazole) compounds similarly demonstrated that the 3,4,5-trimethoxy pattern was optimal, achieving sub-nanomolar IC50 values. [2]

Anticancer Tubulin Polymerization Pharmacophore

Molecular Weight Differentiation for Procurement

The molecular weight of the target compound (235.24 g/mol) is approximately 15% higher than that of 3,4- and 3,5-dimethoxybenzoylacetonitrile (205.21 g/mol). This difference directly impacts molar calculations for synthesis as well as shipping costs for bulk orders .

Molecular Weight Quality Control Procurement

3,4,5-Trimethoxybenzoylacetonitrile Applications


Colchicine-Site Tubulin Inhibitor Synthesis

This is the primary application supported by two independent studies [1]. The compound is the precursor to 2-aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazoles, which act as microtubule-destabilizing agents. The quantitative evidence confirms that the 3,4,5-trimethoxy substitution pattern is essential for achieving low IC50 values. Researchers developing next-generation SMART analogs should exclusively source this intermediate to maintain the pharmacophore required for high-affinity colchicine site binding.

MDR Cancer Therapeutics

Given that the derived triazoles can potently inhibit cell growth (IC50 values down to 84 nM in SGC-7901 cells) , this intermediate is valuable for programs designing microtubule inhibitors that bypass common resistance mechanisms associated with taxanes and vinca alkaloids. The evidence supports its use over less-substituted benzoylacetonitrile analogs, which would likely yield derivatives incapable of achieving comparable potency .

Lipophilicity-Controlled Fine Synthesis

For process chemists, the quantifiably higher LogP (1.81 vs. 1.13 for the dimethoxy analog) dictates different solubility and extraction profiles. This is a key selection criterion when designing a synthetic route that involves liquid-liquid extractions or chromatographic purifications. Procurement should favor this compound when higher organic-phase solubility is desired for the intermediate stage.

Heterocyclic Library Synthesis via Nitrile Cyclization

The compound's structure, featuring both a ketone and a nitrile function on an activated aromatic ring, makes it a versatile building block for synthesizing diverse heterocyclic libraries (triazoles, pyrazoles, isoxazoles). The evidence shows that the specific 3,4,5-trimethoxy pattern is critical for observing biological activity in downstream products [1], making it the preferred scaffold for generating screening libraries aimed at the colchicine site. [1]

Technical Documentation Hub

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